molecular formula C10H10BrNO2 B8687573 1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone

Cat. No.: B8687573
M. Wt: 256.10 g/mol
InChI Key: HAYIVDFJNGFJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

1-(6-bromo-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone

InChI

InChI=1S/C10H10BrNO2/c1-7(13)12-4-5-14-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5H2,1H3

InChI Key

HAYIVDFJNGFJLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (7A) (2.5 g, 11.7 mmol) was taken up in DCM (100 mL) and treated with TEA (4.07 mL, 29.2 mmol) followed by Ac2O (2.75 mL, 29.2 mmol). 4-DMAP (0.285 g, 2.34 mmol) was added and the reaction mixture was stirred at rt overnight. The reaction mixture was concentrated under reduced pressure and purified by column chromatography on silica gel eluting with a gradient of 0 to 50% EtOAc in hexanes to provide 2.62 g (87%) of the desired compound 1-(6-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone (7B).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0.285 g
Type
catalyst
Reaction Step Five
Yield
87%

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